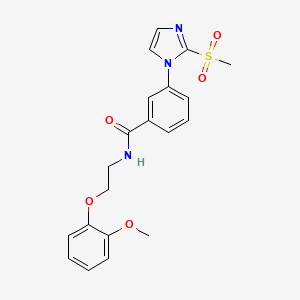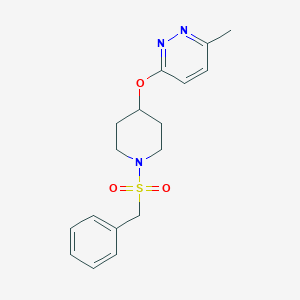
3-(Azepan-1-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Click Chemistry and Drug Discovery
Click chemistry, including the use of azides, which are relevant to the structure of 3-(1-Azepanyl)propanohydrazide, has significantly impacted drug discovery. This approach utilizes reliable chemical transformations for various applications in drug discovery, ranging from lead finding to proteomics and DNA research. The formation of 1,2,3-triazoles from azides and terminal acetylenes, a key reaction in click chemistry, is notable for its dependability and specificity. These triazoles play an active role in associating with biological targets, suggesting potential applications of 3-(1-Azepanyl)propanohydrazide-related compounds in medicinal chemistry (Kolb & Sharpless, 2003).
Antimalarial and Antileukemic Properties
Compounds structurally related to 3-(1-Azepanyl)propanohydrazide, such as thiosemicarbazones, have been studied for their potential antimalarial and antileukemic properties. The coordination of these compounds with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances their antileukemic effects, which indicates potential research applications of 3-(1-Azepanyl)propanohydrazide in developing treatments for malaria and leukemia (Scovill, Klayman, & Franchino, 1982).
Synthesis of Heterocyclic Compounds
The compound 2-(4-Bromophenoxy)propanohydrazide, which is structurally similar to 3-(1-Azepanyl)propanohydrazide, has been identified as an important intermediate in synthesizing azoles and other heterocyclic compounds. This suggests that 3-(1-Azepanyl)propanohydrazide could be valuable in synthesizing a variety of biologically relevant molecules (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Corrosion Inhibition
In the field of materials science, compounds like Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, related to 3-(1-Azepanyl)propanohydrazide, have been explored as corrosion inhibitors. These compounds effectively prevent corrosion in metals like mild steel, especially in acidic environments, indicating potential industrial applications of 3-(1-Azepanyl)propanohydrazide derivatives (Saliyan & Adhikari, 2008).
Azepine and Tetrazole Libraries
The use of 3-(1-Azepanyl)propanohydrazide-related compounds in generating diverse molecular libraries has been explored, specifically in the synthesis of azepine-tetrazole libraries. These compounds offer potential applications in pharmaceutical research and development due to their bioactivity and structural diversity (Nixey, Kelly, Semin, & Hulme, 2002).
Propiedades
IUPAC Name |
3-(azepan-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-11-9(13)5-8-12-6-3-1-2-4-7-12/h1-8,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTVVLCVUNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
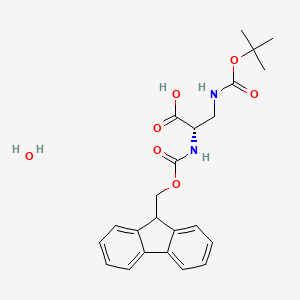
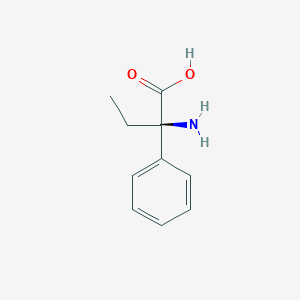
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
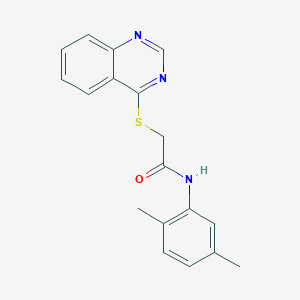
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
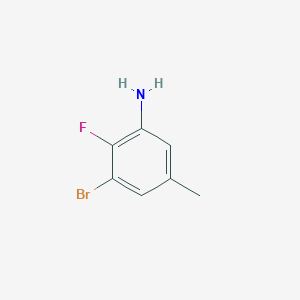
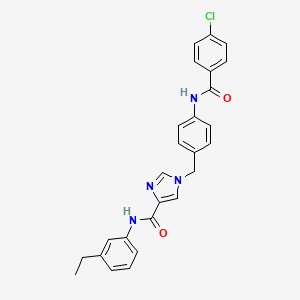
![N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2466894.png)
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)
